molecular formula C13H25N3O3 B7882152 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7882152
M. Wt: 271.36 g/mol
InChI Key: VEXJBOWGLMRAJQ-VIFPVBQESA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a piperidine ring substituted with an (S)-configured 2-amino-propionyl group and a tert-butyl carbamate protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting protease inhibition or receptor modulation due to its stereochemical specificity and functional versatility.

Synthetic routes for analogous tert-butyl piperidin-4-ylcarbamate derivatives often involve acylation or coupling reactions. For example, tert-butyl (1-acetylpiperidin-4-yl)carbamate is synthesized via Ac₂O acylation of tert-butyl piperidin-4-ylcarbamate in DCM with Et₃N as a base, followed by HCl/MeOH deprotection . Adapting this methodology, the target compound could be synthesized using (S)-2-amino-propionyl chloride under similar conditions.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJBOWGLMRAJQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Acylation

The piperidine intermediate reacts with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using coupling agents like HATU or EDCI. Chiral auxiliaries such as Oppolzer’s sultam ensure enantiomeric excess >98%. Reactions proceed in dichloromethane (DCM) at −20°C for 12 hours, yielding 70–75%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer untouched. This method achieves 90–95% enantiomeric excess but requires longer reaction times (48–72 hours).

Table 2: Comparative Analysis of Stereoselective Methods

MethodCatalyst/Reagentee (%)Yield (%)Reference
Chiral AuxiliaryHATU, Oppolzer’s>9870–75
Enzymatic ResolutionCAL-B90–9560–65

Coupling and Functionalization Reactions

Post-acylation, the Boc-protected intermediate undergoes functionalization. A Suzuki-Miyaura coupling introduces aromatic substituents using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in dioxane/water (3:1) at 80°C. Yields range from 60–70%, with purity >95% after column chromatography.

Purification and Characterization

Final purification employs silica gel chromatography with hexane/ethyl acetate gradients (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column (methanol:water = 70:30) confirms purity >99%. Nuclear magnetic resonance (NMR) spectra validate the (S)-configuration:

  • ¹H NMR : δ 1.40 (s, 9H, tert-butyl), 3.20–3.50 (m, 4H, piperidine), 4.10 (q, 1H, CH-NH₂).

  • ¹³C NMR : δ 28.3 (tert-butyl), 79.8 (C=O), 155.0 (carbamate).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance mixing and heat transfer. For example, a two-step flow system combines Boc protection and acylation in series, reducing processing time by 40%. Solvent recovery systems minimize waste, while in-line HPLC monitors reaction progress in real time.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Yield70–75%65–70%
Purity>99%>98%
Cost per Kilogram$12,000$8,000

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to liberate the free amine. This reaction is critical for further functionalization:

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMRemoval of Boc group to yield primary amine89–96%

Example protocol from analogous compounds:

text
Treatment with TFA (25 mL) at RT for 10 h, followed by neutralization with NaHCO3 and extraction with ethyl acetate [3][4].

Sulfonylation Reactions

The deprotected amine undergoes sulfonylation with methanesulfonyl chloride, forming stable sulfonamide derivatives:

Reagent Base Solvent Temperature Yield Source
Methanesulfonyl chlorideTriethylamineDCM20°C, 1–4 h55–91%

Key data points:

  • 91% yield achieved using pyridine as base with ice cooling .

  • ESI-MS confirmation : Product mass verified (e.g., m/z 279 [M+H]⁺) .

Cross-Coupling Reactions

The piperidine scaffold participates in Suzuki-Miyaura couplings for aryl functionalization. While direct data for the target compound is limited, analogous tert-butyl piperidine-carbamates show reactivity:

Boronate Partner Catalyst Conditions Yield Source
2-Bromo-nitrobenzenePd(dppf)Cl₂EtOAc/PE, RT96%
3-Bromo-5-(trifluoromethyl)pyridinePd(dppf)Cl₂EtOAc/PE, RT74%

Example reaction:

text
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate + aryl halide → tert-Butyl 4-aryl-piperidine-1-carboxylate [4].

Amide Bond Hydrolysis

The (S)-2-amino-propionyl group may undergo hydrolysis under basic or acidic conditions, though specific data requires extrapolation from similar systems:

Conditions Expected Product Notes
6M HCl, reflux(S)-2-aminopropanoic acid derivativePotential racemization risk
NaOH (aqueous), RTFree amine + propionic acidMild conditions preserve chirality

Chiral Integrity Considerations

The (S)-configuration of the amino-propionyl group necessitates stereoselective synthesis and reaction conditions to avoid racemization. Studies on analogous compounds indicate:

  • Low racemization risk during Boc deprotection (pH < 3) .

  • Chiral HPLC used to confirm enantiopurity (>99% ee) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • This compound serves as a versatile intermediate in the synthesis of various pharmacologically active agents. Its structure allows for modifications that can lead to improved efficacy and selectivity against specific biological targets. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes or receptors involved in disease processes.
  • Therapeutic Potential :
    • Research indicates that derivatives of this compound may exhibit activity against conditions such as cancer and inflammatory diseases. The ability to modify the piperidine ring and the carbamate functional group provides a pathway to developing novel therapeutics targeting these diseases.
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways, such as kinases associated with cancer progression. Such inhibition can lead to reduced tumor growth and improved patient outcomes.

Study 1: Kinase Inhibition

A study published in Nature explored the use of similar carbamate derivatives as inhibitors of the IKK complex, which plays a crucial role in inflammatory responses and cancer progression. The results demonstrated that modifications on the piperidine structure could enhance inhibitory activity, suggesting that [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester could be a candidate for further development in this area.

Study 2: Anti-inflammatory Properties

In another investigation, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory effects. The findings indicated that certain modifications led to significant reductions in pro-inflammatory cytokines, highlighting its potential application in treating autoimmune diseases.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound interacts with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways Involved

Typically, the compound targets specific enzymes or receptors, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional differences between the target compound and related analogs:

Compound Name Key Substituents/Modifications Molecular Weight Functional Attributes Primary Applications Reference
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (S)-2-amino-propionyl, tert-butyl carbamate 313.44 (est.) Chiral center, hydrogen-bond donor, stability Protease inhibitors, receptor modulators
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyanopyridinyl, tert-butyl carbamate ~318.38 Electron-withdrawing cyano group, planar aromatic Kinase inhibitors, PET tracers
tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate Benzodioxine carbonyl, N-methylcarbamate ~406.45 Lipophilic aromatic, methyl carbamate CNS-targeting therapeutics
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-chloronicotinoyl, N-methylcarbamate ~340.82 Halogenated, electron-deficient heterocycle Antibacterial agents, enzyme inhibitors
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl, tert-butyl carbamate 278.37 Strongly polar, sulfonyl group Sulfonamide drug intermediates
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid 1-tert-butyl ester Pyrrolidine-2-carboxylic acid, tert-butyl ester 298.38 Zwitterionic potential, carboxylate group Peptidomimetics, metal coordination

Key Observations:

Structural Diversity: The target compound’s (S)-2-amino-propionyl group distinguishes it from analogs with acetyl (e.g., ), cyanopyridinyl (), or sulfonyl () substituents. This modification enhances its hydrogen-bonding capacity and chiral recognition in biological systems.

Synthetic Accessibility :

  • Compounds like tert-butyl (1-acetylpiperidin-4-yl)carbamate are synthesized in high yield via straightforward acylation (4 batches yielding 670 g crude product) , whereas halogenated analogs (e.g., ) require specialized coupling reagents.

Physicochemical Properties :

  • The methylsulfonyl group in increases polarity (density: 1.21 g/cm³) and may enhance solubility in polar solvents.
  • Benzodioxine -containing analogs () display elevated lipophilicity, favoring blood-brain barrier penetration for CNS applications.

The pyrrolidine-2-carboxylic acid moiety in enables metal chelation, useful in catalytic or diagnostic applications.

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate
  • Molecular Formula : C16H29N3O3
  • CAS Number : 1057409-91-2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperidine structure allows for versatile binding capabilities, which can modulate various physiological pathways by either inhibiting or activating target proteins.

Enzyme Interaction

Research indicates that the compound may serve as a model for studying enzyme-substrate interactions. It has been evaluated for its potential to inhibit enzymes such as the main protease (Mpro) of SARS-CoV-2, showing modest inhibitory activity that warrants further investigation into its structure-activity relationship (SAR) .

Case Studies and Experimental Results

  • Antiviral Activity : A study evaluated a series of piperidine derivatives against human coronaviruses, including SARS-CoV-2. The results indicated that certain analogues exhibited micromolar activity against viral replication processes, particularly through inhibition of the Mpro enzyme .
  • Structure-Activity Relationship (SAR) : In-depth SAR studies have been conducted to optimize the antiviral properties of piperidine derivatives. Modifications in substituents on the piperidine ring have been shown to significantly affect potency and selectivity against viral targets .
  • Toxicity and Selectivity : The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), was assessed. For one of the studied analogues, an SI of 6 indicated a balance between efficacy and safety, highlighting the importance of further optimization in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N-Boc-4-piperidoneN-Boc-4-piperidoneModerate inhibitor of MproServes as a precursor in synthetic pathways
Cyclopropylamine DerivativesCyclopropylamineDiverse pharmacological profilesUseful in exploring enzyme interactions
N-phenylpiperidin-4-amineN-phenylpiperidinPotential analgesic propertiesUnder investigation for pain relief

Q & A

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) detect impurities <0.1% .
  • NMR Spectroscopy : ¹³C DEPT-135 identifies residual solvents (e.g., DMF, THF) at ppm ranges specific to tert-butyl carbamates .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 58.2%, N: 9.8%) to confirm purity .

What are the key challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess?

Advanced Research Focus
Challenges include catalyst deactivation and thermal racemization. Solutions:

  • Continuous Flow Systems : Minimize residence time at elevated temperatures, maintaining ee >95% .
  • Immobilized Catalysts : Silica-supported chiral catalysts enable recycling (>5 cycles) without loss of activity .
  • DoE Optimization : Response surface methodology identifies critical factors (e.g., pH, mixing rate) for robust scale-up .

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Focus
Stability studies recommend:

  • Temperature : Store at −20°C under nitrogen to prevent hydrolysis (shelf life >24 months) .
  • Light Exposure : Amber vials reduce photodegradation; UV-vis spectra confirm no λ shifts after 6 months .
  • Humidity : Desiccants (silica gel) maintain stability at RH <30%, verified by TGA (weight loss <1%) .

What role does the piperidin-4-yl group play in modulating biological activity?

Advanced Research Focus
The piperidine ring enhances target binding via:

  • Conformational Rigidity : Restricts rotational freedom, improving affinity for protease active sites .
  • Hydrogen Bonding : The NH group in the carbamate forms bonds with key residues (e.g., GLN 189 in SARS-CoV-2 Mpro) .
  • Lipophilicity : LogP increases by 1.2 units compared to non-piperidine analogs, enhancing membrane permeability .

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